Egfr-IN-78
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Overview
Description
Egfr-IN-78 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers where EGFR plays a crucial role in tumor growth and progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Egfr-IN-78 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired compound. Detailed synthetic routes are often proprietary, but they generally involve a series of organic reactions such as nucleophilic substitution, cyclization, and purification steps .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Egfr-IN-78 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Egfr-IN-78 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases and to develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate the role of EGFR in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers with overexpressed or mutated EGFR, such as non-small cell lung cancer and colorectal cancer.
Industry: Utilized in the development of diagnostic tools and assays for detecting EGFR activity.
Mechanism of Action
Egfr-IN-78 is compared with other EGFR inhibitors such as:
Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, used for treating non-small cell lung cancer and pancreatic cancer.
Afatinib: An irreversible EGFR inhibitor used for treating non-small cell lung cancer with specific mutations.
Uniqueness: this compound is unique due to its high selectivity and potency against EGFR, making it a promising candidate for targeted cancer therapy. Its distinct chemical structure and binding affinity differentiate it from other EGFR inhibitors .
Comparison with Similar Compounds
- Gefitinib
- Erlotinib
- Afatinib
- Osimertinib
Properties
Molecular Formula |
C23H32BrN7O2S |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
5-bromo-4-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H32BrN7O2S/c1-29-11-13-30(14-12-29)19-6-4-17(5-7-19)27-23-25-15-21(24)22(28-23)26-18-3-2-10-31(16-18)34(32,33)20-8-9-20/h4-7,15,18,20H,2-3,8-14,16H2,1H3,(H2,25,26,27,28)/t18-/m1/s1 |
InChI Key |
QKTZQGNZRPKRGC-GOSISDBHSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)N[C@@H]4CCCN(C4)S(=O)(=O)C5CC5)Br |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CCCN(C4)S(=O)(=O)C5CC5)Br |
Origin of Product |
United States |
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